molecular formula C18H15N3O3S2 B2431537 (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 895457-48-4

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

Cat. No.: B2431537
CAS No.: 895457-48-4
M. Wt: 385.46
InChI Key: QSJVQMNIOJWZDV-ZZEZOPTASA-N
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Description

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C18H15N3O3S2 and its molecular weight is 385.46. The purity is usually 95%.
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Properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c1-21-11-8-12(23-2)13(24-3)9-15(11)26-18(21)20-16(22)17-19-10-6-4-5-7-14(10)25-17/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJVQMNIOJWZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=NC4=CC=CC=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a synthetic compound belonging to the benzothiazole class, known for its diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article provides a comprehensive overview of its biological activities supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's molecular formula is C19H21N3O5S2C_{19}H_{21}N_{3}O_{5}S_{2}, with a molecular weight of 435.5 g/mol. The structure features a benzothiazole ring system substituted with methoxy and methyl groups, which enhances its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₁N₃O₅S₂
Molecular Weight435.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticonvulsant Activity

Recent studies have investigated the anticonvulsant potential of benzothiazole derivatives, including this compound. In a series of experiments using the maximal electroshock (MES) test and subcutaneous pentylenetetrazol (scPTZ) tests, several derivatives demonstrated significant anticonvulsant effects.

  • Case Study : A compound structurally similar to (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene) exhibited an ED50 value of 160.4 mg/kg in the MES test, indicating effective seizure protection with a protective index (PI) of 2.74 when compared to standard drugs like sodium valproate .

Anticancer Activity

Benzothiazole derivatives have shown promising anticancer properties in various studies. The presence of specific substituents on the benzothiazole ring significantly influences their cytotoxicity against cancer cell lines.

  • Research Findings : A study reported that certain benzothiazole compounds exhibited IC50 values below 2 µg/mL against various cancer cell lines, indicating potent antiproliferative activity . The structure–activity relationship (SAR) analysis indicated that electron-withdrawing groups enhance cytotoxicity.
CompoundIC50 Value (µg/mL)Activity Type
Compound 11.61 ± 1.92Antitumor
Compound 21.98 ± 1.22Antitumor

The biological activity of this compound is primarily attributed to its interaction with molecular targets involved in neurotransmission and cancer cell proliferation. The compound may exert its anticonvulsant effects through modulation of GABAergic transmission pathways, while its anticancer effects are linked to the inhibition of key enzymes involved in tumor growth.

Scientific Research Applications

Antimicrobial Properties

Benzothiazole derivatives, including (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide, have shown significant antimicrobial activity. They can inhibit the growth of various bacterial strains and fungi. The mechanism typically involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes, leading to cell death.

Case Study:
Research has indicated that related compounds exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have used the disc diffusion method to evaluate the effectiveness of synthesized benzothiazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating their potential as antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK.

Case Study:
In vitro studies have shown that certain benzothiazole derivatives can effectively inhibit the proliferation of cancer cell lines like MCF7 (human breast adenocarcinoma) and exhibit significant cytotoxicity at specific concentrations .

Building Blocks for Complex Molecules

This compound serves as a valuable building block in organic synthesis. Its unique structure allows chemists to modify and develop new compounds with desired biological activities.

Synthetic Routes:
The synthesis typically involves:

  • Formation of the benzothiazole core through cyclization reactions.
  • Substitution reactions to introduce methoxy and methyl groups.
  • Imine formation via condensation with appropriate amides .

Drug Development

Due to its promising biological activities, this compound is being investigated as a potential therapeutic agent for treating infections and cancer. Its ability to modulate biological pathways makes it a candidate for drug development.

Pharmacological Insights:
Studies have highlighted the compound's efficacy in modulating various biological targets, which could lead to its application in developing new treatments for diseases resistant to conventional therapies .

Material Science

Beyond its biological applications, this compound can be utilized in developing new materials with specific properties, such as dyes and polymers.

Q & A

Q. What are the key synthetic routes for constructing the benzo[d]thiazole core in this compound?

The benzo[d]thiazole core is typically synthesized via cyclization of 2-aminothiophenol derivatives with aldehydes or ketones under acidic or oxidative conditions. For substituent introduction (e.g., methoxy or methyl groups), alkylation or nucleophilic substitution is employed using reagents like 2-methoxyethyl bromide or methyl iodide. Carboxamide coupling is achieved via condensation reactions with activated carboxylic acids or esters, often in solvents like dimethyl sulfoxide (DMSO) or acetonitrile with bases such as triethylamine .

Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify proton environments and carbon frameworks, resolving Z/E isomerism via coupling constants (e.g., olefinic protons in the thiazole ring) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Validates functional groups like carboxamide (C=O stretch ~1650 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) .

Q. What solvents and bases are commonly used to optimize reaction yields?

Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance solubility of intermediates, while bases like triethylamine or potassium carbonate neutralize acidic by-products during alkylation or condensation steps. Reaction temperatures (60–100°C) and extended reaction times (12–24 hours) are often required for high yields .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during methoxy group introduction?

  • Stepwise Alkylation: Use protective groups (e.g., tert-butyldimethylsilyl) to shield reactive sites during methoxyethylation .
  • Catalysis: Transition-metal catalysts (e.g., CuI) improve regioselectivity in SN2 reactions .
  • Solvent Screening: Test solvent polarity (e.g., DMSO vs. THF) to balance reactivity and solubility .

Q. What methodologies are employed to evaluate the antimicrobial potential of this compound?

  • In Vitro Assays: Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition Studies: Target bacterial enzymes like dihydrofolate reductase (DHFR) using fluorometric assays .
  • Synergy Testing: Combine with commercial antibiotics (e.g., ampicillin) to assess potentiation effects .

Q. How can tautomeric equilibria or stereochemical ambiguities be resolved during structural analysis?

  • Variable Temperature NMR: Monitor proton shifts to identify tautomers (e.g., thiazole vs. thiazolidine forms) .
  • X-ray Crystallography: Resolve Z/E configurations and hydrogen-bonding networks in the solid state .
  • Computational Modeling: Density functional theory (DFT) predicts stable conformers and electronic properties .

Q. What strategies address contradictions in biological activity data across similar derivatives?

  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., methoxy vs. ethoxy groups) to correlate modifications with activity .
  • Docking Simulations: Use software like AutoDock to predict binding affinities to target proteins (e.g., kinase domains) .
  • Meta-Analysis: Compare datasets from multiple studies to identify outliers or confounding variables (e.g., assay protocols) .

Methodological Considerations

Q. How to design a multi-step synthesis protocol with high reproducibility?

  • Intermediate Characterization: Validate each step via TLC, HPLC, or LC-MS before proceeding .
  • Purification: Use column chromatography (silica gel) or recrystallization (ethanol/water) to isolate pure intermediates .
  • Yield Optimization: Adjust stoichiometry (1.2–1.5 equivalents for limiting reagents) and monitor reaction progress via in-situ IR .

Q. What analytical approaches quantify isomeric purity in the final product?

  • Chiral HPLC: Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) .
  • Circular Dichroism (CD): Detect optical activity in solution-phase samples .
  • NMR Titration: Add chiral shift reagents (e.g., Eu(hfc)₃) to distinguish diastereomers .

Q. How to troubleshoot low yields in carboxamide coupling reactions?

  • Activation Reagents: Replace traditional carbodiimides (e.g., DCC) with uronium salts (HATU) for improved efficiency .
  • Solvent Dryness: Use molecular sieves or anhydrous solvents to prevent hydrolysis of intermediates .
  • Temperature Control: Perform reactions under inert atmosphere (N₂/Ar) to avoid oxidative degradation .

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